1-(2-Naphthyl)-3,3,3-trifluoroacetone
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Overview
Description
1-(2-Naphthyl)-3,3,3-trifluoroacetone is an organic compound characterized by the presence of a naphthyl group attached to a trifluoroacetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthyl)-3,3,3-trifluoroacetone typically involves the reaction of 2-naphthol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)-3,3,3-trifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield naphthyl alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthyl alcohols
Substitution: Halogenated, nitrated, and sulfonated naphthyl derivatives
Scientific Research Applications
1-(2-Naphthyl)-3,3,3-trifluoroacetone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-3,3,3-trifluoroacetone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Naphthol: An isomer with different chemical properties and applications.
Naphthoquinones: Oxidized derivatives with significant biological activities.
Uniqueness: this compound is unique due to the presence of the trifluoroacetone moiety, which imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1,1,1-trifluoro-3-naphthalen-2-ylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12(17)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCHZTMSCNBQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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